molecular formula C14H19NO5 B032151 Harzianopyridone CAS No. 137813-88-8

Harzianopyridone

Cat. No. B032151
M. Wt: 281.3 g/mol
InChI Key: FPYAYFJAGDIMEX-GJIOHYHPSA-N
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Description

Synthesis Analysis

  • The first synthesis of (±)-harzianopyridone was achieved by metalation of 6-substituted-2,3-dimethoxy-4-pyridyl-N,N-diisopropylcarbamates, allowing the preparation of harzianopyridone analogs (Tréecourt et al., 1995).
  • A stereoselective total synthesis of harzianopyridone was developed using a convergent approach involving the coupling reaction of a common iodopyridine with an aldehyde corresponding to the appropriate side chain of the desired compound (Ohtawa et al., 2012).

Molecular Structure Analysis

  • The molecular structure of harzianopyridone is characterized by a penta-substituted pyridine core, which is key to its biological activity (Bat-Erdene et al., 2020).

Chemical Reactions and Properties

  • Harzianopyridone and related compounds are known to inhibit mitochondrial complex II, blocking electron transfer in oxidative phosphorylation (Selby et al., 2010).

Physical Properties Analysis

  • Detailed physical properties of harzianopyridone, such as its melting point, solubility, and crystalline structure, are not extensively documented in the available research papers.

Chemical Properties Analysis

  • Harzianopyridone exhibits antifungal properties, with its chemical activity linked to the unique pyridine structure and functional groups present in the molecule (Dickinson et al., 1989).

Scientific Research Applications

  • Synthesis and Configuration Analysis : Harzianopyridone has been developed for the stereoselective total synthesis of atpenins A4 and B. Its absolute configurations have also been determined, demonstrating its utility in complex organic synthesis processes (Ohtawa et al., 2012).

  • Inhibition of Mitochondrial Complex II : It acts as a potent inhibitor of mitochondrial complex II. This biochemical activity requires multiple iterative enzymes for its biosynthesis, indicating its potential in biochemistry and pharmacology (Bat-Erdene et al., 2020).

  • Reducing Chromium Uptake in Plants : In an agricultural context, harzianopyridone supplementation reduced chromium uptake and enhanced the activity of antioxidant enzymes in Vigna radiata seedlings exposed to chromium stress. This suggests its potential application in mitigating heavy metal toxicity in plants (Shah et al., 2022).

  • Antifungal Properties : It is identified as an antifungal metabolite of Trichoderma harzianum and is characterized as (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one. This highlights its role in biological control and antifungal applications (Dickinson et al., 1989).

  • Enhancing Biocontrol Activity : Related research on Trichoderma harzianum, which produces harzianopyridone, shows its potential to enhance biocontrol activity against the gray mold pathogen Botrytis cinerea and improve tomato plant growth (Saravanakumar et al., 2018).

  • Synthetic Production : Harzianopyridone can be synthesized by metalation of polysubstituted O-pyridylcarbamates, showcasing its potential for laboratory synthesis and study (Tréecourt et al., 1995).

  • Drug Discovery Context : It is also mentioned as a potential drug candidate, reflecting its significance in the field of drug discovery and development (Drews, 2000).

Safety And Hazards

When handling Harzianopyridone, it is recommended to use a NIOSH approved respirator, safety glasses, and compatible chemical-resistant gloves . Other protective clothing such as a lab coat may also be necessary .

properties

IUPAC Name

4-hydroxy-5,6-dimethoxy-3-[(E,2S)-2-methylhex-4-enoyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYAYFJAGDIMEX-GJIOHYHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135026
Record name 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 60170934

CAS RN

137813-88-8
Record name 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137813-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
414
Citations
F Tréecourt, M Mallet, O Mongin… - Journal of heterocyclic …, 1995 - Wiley Online Library
The first synthesis of (±)‐harzianopyridone, an antifungal metabolite of Trichoderma harzianum, has been achieved by metalation of 6‐substituted‐2,3‐dimethoxy‐4‐pyridyl‐N,N‐…
Number of citations: 18 onlinelibrary.wiley.com
LP Ióca, S Romminger, MFC Santos, KF Bandeira… - Química …, 2016 - SciELO Brasil
The isolation and identification of bioactive metabolites from complex extracts obtained from microbial growth media is a time consuming, costly, and labor-intensive task. A strategy to …
Number of citations: 20 www.scielo.br
M Ohtawa, K Sugiyama, T Hiura, S Izawa… - Chemical and …, 2012 - jstage.jst.go.jp
The stereoselective total synthesis of atpenins A4 (2) and B (3), harzianopyridone (4), and NBRI23477 B (5) have been developed using a convergent approach involving the coupling …
Number of citations: 9 www.jstage.jst.go.jp
JM Dickinson, JR Hanson, PB Hitchcock… - Journal of the Chemical …, 1989 - pubs.rsc.org
… [ Me-''C] methionine into harzianopyridone and the sites of labelling were established by nmr … and biosynthesis of a further antifungal metabolite, harzianopyridone (1) which is formed in …
Number of citations: 92 pubs.rsc.org
U Bat-Erdene, D Kanayama, D Tan… - Journal of the …, 2020 - ACS Publications
The pentasubstituted pyridine natural products harzianopyridone and atpenins are potent inhibitors of mitochondrial complex II. We identified the pathways of these compounds from …
Number of citations: 31 pubs.acs.org
AA Shah, AN Shah, M Bilal Tahir, A Abbas… - Frontiers in Plant …, 2022 - frontiersin.org
This is the first study that explains the role of harzianopyridone (HZRP) in alleviation of chromium (Cr) stress alleviation in Vigna radiata (L.). Current research revealed that …
Number of citations: 3 www.frontiersin.org
HG Cutler, JM Jacyno - Agricultural and biological chemistry, 1991 - Taylor & Francis
… The results (Table I) suggest that ( - )-harzianopyridone was only moderately active against … It is possible that ( + )-harzianopyridone possesses fungistatic properties although this has …
Number of citations: 67 www.tandfonline.com
F Vinale, EL Ghisalberti… - Letters in applied …, 2009 - academic.oup.com
… , harzianopyridone were purified, characterized and used as standards. In antifungal assays, T22azaphilone and harzianopyridone … the accumulation of harzianopyridone. Finally, …
Number of citations: 229 academic.oup.com
H Miyadera, K Shiomi, H Ui… - Proceedings of the …, 2003 - National Acad Sciences
… led to the isolation of harzianopyridone, an inhibitor of the NADH-fumarate reductase activity of adult Ascaris suum mitochondria. In this paper, we show that harzianopyridone and the …
Number of citations: 273 www.pnas.org
PB Rodgers - Pesticide science, 1989 - Wiley Online Library
… the trivral name harzianopyridone. Initial tests indicated that harzianopyridone inhibited the growth … Fungal pyridones are relatively rare and harzianopyridone is the first example of this …
Number of citations: 64 onlinelibrary.wiley.com

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